molecular formula C29H46F2O3 B008779 Dfdm-calcitriol CAS No. 106647-71-6

Dfdm-calcitriol

Katalognummer: B008779
CAS-Nummer: 106647-71-6
Molekulargewicht: 480.7 g/mol
InChI-Schlüssel: OUCLWOMRWNRDCS-BRCLTZEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dfdm-calcitriol, also known as this compound, is a useful research compound. Its molecular formula is C29H46F2O3 and its molecular weight is 480.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Myopia Management

Recent research has indicated that calcitriol may play a significant role in managing myopia (nearsightedness). A study conducted on guinea pigs demonstrated that exogenous calcitriol administration effectively slowed myopia progression. The treatment preserved the thickness of choroidal and scleral tissues, which are critical for eye structure and function. The findings suggest that calcitriol could be a valuable therapeutic agent in preventing myopia development by modulating the expression of VDR in retinal tissues .

Study FocusMethodologyKey Findings
Myopia in Guinea PigsIntraperitoneal injections of calcitriolSlowed myopia progression; preserved ocular tissue thickness

Intestinal Motility Regulation

Calcitriol has also been investigated for its effects on gastrointestinal motility. A study on isolated rabbit ileum segments revealed that calcitriol could reduce contractile responses, suggesting a potential role in regulating intestinal motility through VDR activation. This application could have implications for treating gastrointestinal disorders characterized by altered motility .

Study FocusMethodologyKey Findings
Intestinal MotilityIn vitro tests on rabbit ileumReduced contractile response; potential regulation of motility

Dermatological Applications

Calcitriol has been shown to improve skin conditions such as atopic dermatitis and psoriasis. In a mouse model of atopic dermatitis, topical application of calcitriol resulted in decreased dermatitis scores and improved skin barrier function. This suggests that calcitriol may enhance skin health by modulating inflammatory responses and promoting keratinocyte differentiation .

Study FocusMethodologyKey Findings
Atopic DermatitisTopical application in miceImproved skin barrier; reduced inflammation

Cancer Research

Calcitriol's anti-cancer properties are under investigation, particularly its ability to inhibit tumor growth and modulate immune responses. Studies have indicated that calcitriol can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutic agents. Its role in cancer therapy is being explored through various clinical trials aimed at understanding its mechanisms and potential as an adjunct treatment .

Study FocusMethodologyKey Findings
Cancer TherapyIn vitro and animal studiesInduced apoptosis; enhanced chemotherapy efficacy

Case Studies and Clinical Insights

  • Psoriasis Treatment : Calcitriol is used topically in treating psoriasis, often combined with other therapies to enhance effectiveness. Its mechanism involves VDR activation, leading to reduced keratinocyte proliferation and inflammation .
  • Osteoporosis Management : Calcitriol is prescribed for osteoporosis, particularly in patients with chronic kidney disease or hypoparathyroidism, where it helps maintain calcium levels and bone density .
  • Vitamin D Deficiency Disorders : Calcitriol is essential for managing conditions related to vitamin D deficiency, such as rickets and osteomalacia, by enhancing intestinal calcium absorption .

Analyse Chemischer Reaktionen

Metabolic Degradation and Inactivation

Calcitriol is catabolized by CYP24A1 , which initiates a multi-step hydroxylation/oxidation cascade:

  • 24-hydroxylation produces 1,24,25(OH)₃D₃ .
  • Subsequent oxidation yields calcitroic acid , a water-soluble excretory metabolite .

Metabolite Profile:

MetaboliteStructureBioactivityExcretion Route
1,24,25(OH)₃D₃C₂₇H₄₄O₄Low activityBile/Urine
Calcitroic acidC₂₄H₃₈O₄InactiveBile (primary)

CYP24A1 activity is upregulated by calcitriol itself (negative feedback) and fibroblast growth factor 23 (FGF23) .

Synthetic Methods and Analog Production

Pharmaceutical synthesis of calcitriol and analogs involves:

  • Chemical synthesis : Multi-step reactions using photochemical irradiation and stereoselective hydroxylation .
  • Microbial transformation : Biocatalytic hydroxylation via engineered Streptomyces species .

Comparison of Synthetic Analogs:

AnalogStructural ModificationClinical Use
Alfacalcidol1α-OH, no 25-OHCKD, osteoporosis
Paricalcitol19-nor, 1α,25-OHSecondary hyperparathyroidism
Doxercalciferol1α-OH, lacking 25-OHDialysis patients

Key advantage: Analogs like paricalcitol exhibit reduced hypercalcemic risk while retaining VDR-binding affinity .

Enzymatic Regulation and Pharmacokinetics

  • Half-life : 4–6 hours (vs. weeks for calcifediol) .
  • Efficiency metrics : The calcitriol/calcifediol ratio (pg/ng) reflects hydroxylation efficiency:
    • Healthy individuals: 2.22 ± 0.3
    • CKD patients: 1.36 ± 0.2

Factors Altering Hydroxylation Efficiency:

  • ↑ PTH : Enhances CYP27B1 activity .
  • ↑ FGF23 : Suppresses CYP27B1, induces CYP24A1 .

Interaction with Nuclear Receptors

Calcitriol binds the vitamin D receptor (VDR) , forming a heterodimer with retinoid X receptor (RXR). This complex regulates gene transcription via vitamin D response elements (VDREs) .

Genomic vs. Non-Genomic Actions:

MechanismPathwayOutcome
GenomicVDR/RXR → DNA bindingCalcium homeostasis, cell differentiation
Non-genomicMembrane-associated VDR/Pdia3Rapid calcium influx (transcaltachia)

Note: Non-genomic effects occur within minutes, independent of transcription .

Stability and Reactivity

  • Light sensitivity : Degrades under UV exposure due to conjugated diene structure .
  • Oxidation : Susceptible to auto-oxidation at C6-C7 position, requiring antioxidant stabilization in formulations .

Eigenschaften

CAS-Nummer

106647-71-6

Molekularformel

C29H46F2O3

Molekulargewicht

480.7 g/mol

IUPAC-Name

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1

InChI-Schlüssel

OUCLWOMRWNRDCS-BRCLTZEPSA-N

SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O

Isomerische SMILES

CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O

Kanonische SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O

Key on ui other cas no.

123836-13-5

Synonyme

24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3
DFDM-calcitriol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.